molecular formula C20H12F2N2O4 B6569842 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide CAS No. 1021265-19-9

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B6569842
CAS No.: 1021265-19-9
M. Wt: 382.3 g/mol
InChI Key: MZNXLYRKBKFONT-UHFFFAOYSA-N
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Description

N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a chromene (coumarin) core linked to a 1,2-oxazole heterocycle substituted with a 2,4-difluorophenyl group. Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies common to heterocyclic systems .

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O4/c21-11-5-6-13(15(22)7-11)18-8-12(24-28-18)10-23-20(26)19-9-16(25)14-3-1-2-4-17(14)27-19/h1-9H,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNXLYRKBKFONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H12F2N2O4C_{20}H_{12}F_{2}N_{2}O_{4} with a molecular weight of 382.3 g/mol. The structure includes an oxazole ring and a chromene scaffold, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC20H12F2N2O4
Molecular Weight382.3 g/mol
CAS Number1021265-19-9
Melting PointNot available
DensityNot available

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as apoptosis and inflammation.
  • Receptor Modulation : It is believed to interact with specific receptors that mediate cellular signaling pathways, which could lead to altered cellular responses.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that derivatives of chromene compounds can induce cytotoxic effects in cancer cell lines. For instance, compounds similar to N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene have shown promising results against breast cancer cells (MCF-7) and others .
  • Anti-inflammatory Effects : The compound’s structure allows it to potentially inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition could reduce inflammation in various conditions .
  • Antioxidant Activity : The presence of electron-withdrawing groups such as fluorine enhances the antioxidant properties of the compound, allowing it to scavenge free radicals effectively .

Case Studies and Research Findings

Several studies have assessed the biological activity of related compounds and derivatives:

  • Cytotoxicity Studies : Compounds structurally related to N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene have been evaluated for their cytotoxic effects against various cancer cell lines. For example:
    • A study reported IC50 values indicating significant cytotoxicity against MCF-7 cells .
    • Another study highlighted the dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .
  • In Vivo Studies : While many findings are based on in vitro assays, further research is needed to validate these effects in vivo. Animal models will help elucidate the pharmacokinetics and therapeutic efficacy of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs featuring related heterocycles, substituents, or chromene cores. Key differences in structure, spectral properties, and synthetic pathways are highlighted.

Heterocyclic Substituents: Oxazole vs. Triazole

Compound 169 (4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide):

  • Core Structure : Chromene-carboxamide with a 1,2,3-triazole substituent.
  • Key Differences :
    • The triazole ring (vs. oxazole) increases nitrogen content, altering hydrogen-bonding capacity and solubility.
    • Substituents: 4-chlorobenzyl and 4-fluorophenethyl groups (vs. 2,4-difluorophenyl in the target compound) influence steric and electronic profiles.
  • Synthesis : Click chemistry (azide-alkyne cycloaddition) is typically used for triazole formation, contrasting with oxazole synthesis via cyclocondensation .

Compounds [7–9] (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones):

  • Core Structure : 1,2,4-Triazole-thione with sulfonylphenyl and difluorophenyl groups.
  • Key Differences :
    • Thione (C=S) group enhances metal-chelating ability, unlike the oxazole’s oxygen-containing ring.
    • IR spectra show νC=S at 1247–1255 cm⁻¹, absent in oxazole derivatives, which exhibit νC=O at ~1663–1682 cm⁻¹ .
Halogen-Substituted Aromatic Systems

Enamine Building Block {[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl}amine hydrochloride :

  • Core Structure : Oxazole with 4-chlorophenyl substituent.
  • Key Differences :
    • Chlorine (electron-withdrawing) vs. fluorine (smaller, electronegative) alters electronic properties and metabolic stability.
    • Lacks the chromene-carboxamide scaffold, reducing structural complexity .

Compounds [4–6] (2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides):

  • Core Structure : Hydrazinecarbothioamide with sulfonylbenzoyl and difluorophenyl groups.
  • Key Differences :
    • Presence of a thioamide (C=S) group (IR νC=S: 1243–1258 cm⁻¹) vs. carboxamide in the target compound.
    • Sulfonyl groups enhance polarity but reduce membrane permeability compared to oxazole-linked chromenes .
Chromene Derivatives

4-Oxo-4H-chromene-2-carboxamide analogs :

  • Structural Variations :
    • Substitution at the 3-position (e.g., triazole in Compound 169) vs. 2-position in the target compound.
    • The 4-oxo group is conserved, suggesting shared reactivity in Michael addition or nucleophilic substitution reactions.

Discussion of Structural and Functional Implications

  • Heterocycle Choice : Oxazole provides metabolic stability over triazole-thiones, which may undergo redox or hydrolytic degradation .
  • Halogen Effects : 2,4-Difluorophenyl enhances lipophilicity and bioavailability compared to bulkier chlorophenyl groups .
  • Carboxamide Position : The 2-carboxamide on chromene may favor planar stacking interactions vs. 3-substituted analogs, influencing target binding .

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